![molecular formula C13H11N3O2 B2392899 1-(1-Methyl-1H-pyrazol-4-yl)-1H-indole-3-carboxylic acid CAS No. 1542200-41-8](/img/structure/B2392899.png)
1-(1-Methyl-1H-pyrazol-4-yl)-1H-indole-3-carboxylic acid
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Overview
Description
“1-Methyl-1H-pyrazol-4-yl” is a chemical compound that has been used in the synthesis of various other compounds . It’s a solid substance stored at room temperature .
Synthesis Analysis
One synthesis method involves a mixture of 5-chloro-2-fluoropyridine and (1-methyl-1H-pyrazol-4-yl)boronic acid, along with other reagents, stirred at 100°C .
Molecular Structure Analysis
The molecular formula of “1-Methyl-1H-pyrazol-4-yl” is C4H7BN2O2 . The InChI code is 1S/C4H7BN2O2/c1-7-3-4(2-6-7)5(8)9/h2-3,8-9H,1H3 .
Chemical Reactions Analysis
“1-Methyl-1H-pyrazol-4-yl” has been used as a reagent in Suzuki-Miyaura cross-coupling reactions and transesterification reactions .
Physical And Chemical Properties Analysis
The compound “1-Methyl-1H-pyrazol-4-yl” has a molecular weight of 125.92 . It’s a solid substance stored at room temperature .
Scientific Research Applications
Suzuki-Miyaura Cross-Coupling Reactions
This compound is used as a reagent in Suzuki-Miyaura cross-coupling reactions . These reactions are a type of palladium-catalyzed cross-coupling reactions, used to synthesize carbon-carbon bonds.
Transesterification Reactions
It is also used in transesterification reactions . Transesterification is a process that exchanges the organic group R″ of an ester with the organic group R′ of an alcohol.
Preparation of Aminothiazoles
The compound is used as a reagent for the preparation of aminothiazoles . Aminothiazoles are a class of organic compounds with potential therapeutic applications, including as γ-secretase modulators .
Potential JAK2 Inhibitors
It is involved in the synthesis of potential JAK2 inhibitors for myeloproliferative disorders therapy . JAK2 inhibitors are a type of medication that can slow the growth of certain cancers by interfering with the JAK2 enzyme.
TGF-β1 and Active A Signaling Inhibitors
The compound is used in the synthesis of pyridine derivatives as TGF-β1 and active A signaling inhibitors . These inhibitors can potentially be used in the treatment of various diseases, including cancer.
c-Met Kinase Inhibitors
It is used in the preparation of MK-2461 analogs as inhibitors of c-Met kinase for the treatment of cancer . c-Met is a protein that in humans is encoded by the MET gene, and dysregulation has been linked to cancer development and metastasis.
Ruthenium-Catalyzed Asymmetric Hydrogenation
This compound is a useful reagent for Ruthenium-catalyzed asymmetric hydrogenation . This is a type of reaction that is used in the synthesis of complex organic molecules.
Preparation of Biologically Active Compounds
It is also used as a reagent for preparing various biologically active compounds , such as VEGF, Aurora, RHO (ROCK), Janus Kinase 2, c-MET, ALK, S-nitrosoflutathione reductase, CDC7, Acetyl-CoA carboxylase inhibitors .
Mechanism of Action
While the specific mechanism of action for “1-(1-Methyl-1H-pyrazol-4-yl)-1H-indole-3-carboxylic acid” is not available, related compounds have been used in the preparation of aminothiazoles as γ-secretase modulators, amino-pyrido-indol-carboxamides, and potential JAK2 inhibitors for myeloproliferative disorders therapy .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(1-methylpyrazol-4-yl)indole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c1-15-7-9(6-14-15)16-8-11(13(17)18)10-4-2-3-5-12(10)16/h2-8H,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVGUPZNRSIJPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)N2C=C(C3=CC=CC=C32)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Methyl-1H-pyrazol-4-yl)-1H-indole-3-carboxylic acid |
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